

# Future of Etrumadenant: A Comparative Guide for Researchers in Immuno-Oncology

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |  |  |  |
|----------------------|--------------|-----------|--|--|--|
| Compound Name:       | Etrumadenant |           |  |  |  |
| Cat. No.:            | B605078      | Get Quote |  |  |  |

The development of **etrumadenant**, a dual A2a/A2b adenosine receptor antagonist, has been halted by its developers, Arcus Biosciences and Gilead Sciences. This decision follows disappointing results in metastatic castration-resistant prostate cancer and a strategic pause in its development for third-line metastatic colorectal cancer, despite some promising data. This guide provides a comprehensive comparison of **etrumadenant** with other adenosine receptor antagonists in development, offering researchers and drug development professionals a clear overview of the current landscape and future directions in targeting the adenosine pathway in oncology.

# Gilead's Decision and the Current Status of Etrumadenant

In June 2025, Gilead Sciences returned the rights to **etrumadenant** to Arcus Biosciences.[1][2] This decision followed Arcus's choice not to proceed with a Phase 3 trial of **etrumadenant** in third-line metastatic colorectal cancer, despite discussions with the FDA that suggested a potential regulatory path forward.[1][3] The development of **etrumadenant** in combination with other agents for metastatic castration-resistant prostate cancer was also discontinued due to a lack of demonstrated clinical benefit in the Phase 1/2 ARC-6 trial.[4][5][6]

However, the Phase 1b/2 ARC-9 study in third-line metastatic colorectal cancer showed that **etrumadenant** in combination with the anti-PD-1 antibody zimberelimab, FOLFOX chemotherapy, and bevacizumab resulted in a significant improvement in overall survival.[7] This positive data suggests a potential, albeit uncertain, future for the molecule.



# The Adenosine Pathway: A Key Immuno-Oncology Target

Extracellular adenosine accumulates in the tumor microenvironment and suppresses the antitumor immune response by binding to A2a and A2b receptors on immune cells.[8] Antagonists of these receptors aim to block this immunosuppressive signaling and restore the ability of the immune system to attack cancer cells.



Click to download full resolution via product page

**Diagram 1:** Simplified adenosine signaling pathway in the tumor microenvironment and the mechanism of action of **etrumadenant**.

# Comparative Analysis of Adenosine Receptor Antagonists

The following tables summarize the available clinical data for **etrumadenant** and other selective and dual adenosine receptor antagonists.

## **Etrumadenant (Dual A2a/A2b Antagonist)**



| Clinical<br>Trial          | Indication                                       | Treatment<br>Arm                                                | Comparator  | Key<br>Efficacy<br>Endpoints                                                                                | Key Safety<br>Findings              |
|----------------------------|--------------------------------------------------|-----------------------------------------------------------------|-------------|-------------------------------------------------------------------------------------------------------------|-------------------------------------|
| ARC-9<br>(NCT046608<br>12) | 3L Metastatic<br>Colorectal<br>Cancer            | Etrumadenan<br>t +<br>Zimberelimab<br>+ FOLFOX +<br>Bevacizumab | Regorafenib | mOS: 19.7<br>months vs<br>9.5 months<br>(HR: 0.37)<br>mPFS: 6.2<br>months vs<br>2.1 months<br>(HR: 0.27)[7] | Grade ≥3<br>TEAEs: 82%<br>vs 49%[7] |
| ARC-6<br>(NCT043818<br>32) | Metastatic Castration- Resistant Prostate Cancer | Etrumadenan<br>t +<br>Zimberelimab<br>+ Docetaxel               | Docetaxel   | Did not<br>demonstrate<br>sufficient<br>clinical<br>benefit[6]                                              | Not specified in detail             |

# **Alternative Adenosine Receptor Antagonists**



| Drug Name<br>(Target)           | Company               | Indication               | Key Efficacy<br>Data                                                                                                                | Key Safety<br>Data                                                                                                                             |
|---------------------------------|-----------------------|--------------------------|-------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------|
| Taminadenant<br>(NIR178) (A2a)  | Palobiofarma          | Advanced<br>NSCLC        | Monotherapy: 1<br>CR, 1 PR, 7 SD<br>in 25 patients.<br>Combination with<br>Spartalizumab: 1<br>CR, 1 PR, 14 SD<br>in 25 patients[1] | MTD monotherapy: 480 mg BID. DLTs: increased ALT/AST, nausea. Combination MTD: 240 mg BID. DLTs: pneumonitis, fatigue, increased ALT/AST[1][6] |
| Imaradenant<br>(AZD4635) (A2a)  | AstraZeneca           | Advanced Solid<br>Tumors | Development discontinued by AstraZeneca[9]                                                                                          | Generally well-<br>tolerated[9]                                                                                                                |
| Ciforadenant<br>(CPI-444) (A2a) | Corvus Pharma         | mCRPC                    | Monotherapy: 1/11 PSA partial response. Combination with Atezolizumab: 5/24 PSA partial responses                                   | Well-tolerated, with one patient in each group experiencing a severe adverse event (fatigue and anemia, respectively)[3]                       |
| Inupadenant<br>(EOS-850) (A2a)  | iTeos<br>Therapeutics | Advanced Solid<br>Tumors | Durable responses and stable disease >6 months in 5 patients as monotherapy[4]                                                      | Most frequent AEs: fatigue, anemia, decreased appetite, constipation. Drug-related SAEs in 3/43 patients[4]                                    |



| M1069 (Dual<br>A2a/A2b) | Merck                   | Advanced Solid<br>Tumors | Phase 1 trial initiated                                                                         | Data not yet<br>available                                                                    |
|-------------------------|-------------------------|--------------------------|-------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------|
| TT-4 (A2b)              | Cyncado<br>Therapeutics | Mesothelioma             | Preclinical: >90% tumor growth inhibition with anti-PD-1. Monotherapy outperformed anti-PD-1[8] | IND-enabling<br>studies<br>completed, first-<br>in-human dosing<br>planned for Q1<br>2026[8] |

# Experimental Protocols: Key Clinical Trials ARC-9 Study (NCT04660812)

- Title: A Study to Evaluate Etrumadenant (AB928) Based Treatment Combinations in Participants With Metastatic Colorectal Cancer.
- Design: A Phase 1b/2, multicenter, open-label, randomized study.
- Participants: Patients with metastatic colorectal cancer who have progressed on both oxaliplatin- and irinotecan-containing regimens.
- Intervention Arms:
  - Arm A: Etrumadenant (150 mg PO QD) + Zimberelimab (240 mg IV Q2W) + mFOLFOX-6
     + Bevacizumab (5 mg/kg IV Q2W).
  - Arm B: Regorafenib (160 mg PO QD on days 1-21 of a 28-day cycle).
- Primary Endpoint: Progression-Free Survival (PFS) per RECIST 1.1.
- Key Secondary Endpoint: Overall Survival (OS).





Click to download full resolution via product page

**Diagram 2:** High-level workflow of the ARC-9 clinical trial.

## Taminadenant Phase I/Ib Study (NCT02403193)

- Title: A Study of PBF-509 in Combination With PDR001 in Patients With Advanced Non-Small Cell Lung Cancer.
- Design: A Phase I/Ib, open-label, dose-escalation and expansion study.
- Participants: Patients with advanced/metastatic NSCLC with at least one prior therapy.
- Intervention Arms:
  - Taminadenant monotherapy (dose escalation: 80-640 mg PO BID).
  - Taminadenant in combination with spartalizumab (400 mg IV Q4W).



• Primary Endpoints: Safety, tolerability, and feasibility of the combination.

### **Future Perspectives and Conclusion**

The decision by Gilead and Arcus to halt the development of **etrumadenant** highlights the challenges in targeting the adenosine pathway. While the impressive overall survival data from the ARC-9 trial suggests that dual A2a/A2b antagonism may still hold promise, particularly in combination with chemotherapy and immunotherapy, the path forward is unclear.

For researchers and drug developers, the focus now shifts to understanding the nuances of adenosine receptor biology and identifying patient populations most likely to benefit from these therapies. The development of selective A2a and A2b antagonists, as well as novel combination strategies, will be crucial in realizing the full potential of this therapeutic approach. The preclinical data for the selective A2b antagonist TT-4 in mesothelioma is encouraging and warrants close observation as it progresses into clinical trials. Continued investigation into biomarkers that can predict response to adenosine receptor blockade will also be essential for the future success of this class of drugs.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Clinical Trial: NCT04660812 My Cancer Genome [mycancergenome.org]
- 2. ascopubs.org [ascopubs.org]
- 3. ADPORT-601: TT-10 (PORT-6) and TT-4 (PORT-7) as Single Agents and in Combination in Subjects With Advanced Selected Solid Tumors (NCT04969315) [ancora.ai]
- 4. An Open Label Study Evaluating the Efficacy and Safety of Etrumadenant (AB928) Based Treatment Combinations in Participants With Metastatic Colorectal Cancer. [georgiacancerinfo.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. gilead.com [gilead.com]



- 7. TT-10 (PORT-6) and TT-4 (PORT-7) as Single Agents and in Combination in Subjects With Advanced Selected Solid Tumors | Clinical Research Trial Listing [centerwatch.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. First in Human Study of M1069 in Advanced Solid Tumors [clin.larvol.com]
- To cite this document: BenchChem. [Future of Etrumadenant: A Comparative Guide for Researchers in Immuno-Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605078#future-of-etrumadenant-development-after-gilead-decision]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com